Synthesis and Characterization of Urea Sulfate: An In-depth Technical Guide for Research Applications
Synthesis and Characterization of Urea Sulfate: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) sulfate (B86663), an adduct formed from the reaction of urea and sulfuric acid, is a versatile compound with significant applications in both agricultural and laboratory settings. It exists in two primary stable forms: the 1:1 adduct, known as urea hydrogen sulfate or monourea sulfate, and the 2:1 adduct, referred to as diurea sulfate.[1] While extensively utilized in agriculture as a nitrogen and sulfur fertilizer, its utility in research applications is multifaceted and warrants a detailed exploration.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and key research applications of urea sulfate, offering detailed protocols and data for laboratory use.
In research, urea is a well-established protein denaturant, and the acidic nature of urea sulfate can be leveraged in various chemical transformations.[3][4] The synthesis of urea sulfate is a highly exothermic reaction that requires careful temperature control to yield a stable product free of impurities.[5] This document will serve as a practical resource for researchers aiming to prepare and utilize urea sulfate in their work, providing a foundation for its application in fields ranging from biochemistry to organic synthesis and drug development.[6][7]
Synthesis of Urea Sulfate
The synthesis of urea sulfate can be achieved through the direct reaction of urea and sulfuric acid. The stoichiometry of the reactants determines whether the monourea sulfate (1:1 molar ratio) or diurea sulfate (2:1 molar ratio) is formed.[1] Careful control of the reaction temperature is crucial to prevent decomposition and ensure a high-purity product. The reaction can be performed in an anhydrous medium or in an aqueous solution.
General Safety Precautions
Working with concentrated sulfuric acid and the exothermic reaction with urea requires strict adherence to safety protocols.
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Perform the reaction in a well-ventilated fume hood.
-
The addition of urea to sulfuric acid is highly exothermic. The reaction vessel must be cooled in an ice bath to manage the temperature.[9]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[8][10]
Experimental Protocols
Synthesis of Monourea Sulfate (1:1 Adduct)
This protocol is adapted from established methods for preparing urea-acid adducts.
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Materials:
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Urea (finely powdered)
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Concentrated sulfuric acid (98%)
-
Ice bath
-
Stirring apparatus
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Reaction flask
-
-
Procedure:
-
Place a known amount of concentrated sulfuric acid into the reaction flask equipped with a stirrer.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add an equimolar amount of finely powdered urea to the cooled, stirring sulfuric acid. The addition should be portion-wise to maintain the temperature below 100 °C, preferably between 70-100 °C.[7]
-
After the addition is complete, continue stirring the mixture for 30-60 minutes while maintaining the temperature.
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The resulting melt is then cooled to room temperature, which will solidify the monourea sulfate.
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The solid product can be crushed into a powder. For further purification, recrystallization can be performed.
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Synthesis of Diurea Sulfate (2:1 Adduct)
This protocol is a modification of the monourea sulfate synthesis.
-
Materials:
-
Urea (finely powdered)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Stirring apparatus
-
Reaction flask
-
-
Procedure:
-
Place a known amount of concentrated sulfuric acid into the reaction flask.
-
Cool the flask in an ice bath.
-
Slowly add two molar equivalents of finely powdered urea to the cooled, stirring sulfuric acid. Maintain careful temperature control as with the 1:1 adduct.
-
After the addition is complete, continue to stir the mixture for 1-2 hours, allowing the reaction to go to completion.
-
Cool the reaction mixture to induce crystallization.
-
The solid diurea sulfate can be collected by filtration and washed with a small amount of cold, anhydrous solvent (e.g., ethanol) to remove any unreacted starting materials.[4]
-
Dry the product under vacuum.
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Purification by Recrystallization
-
Procedure:
-
Dissolve the crude urea sulfate in a minimum amount of hot solvent. Water or ethanol-water mixtures can be used.[4]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
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Characterization of Urea Sulfate
A combination of spectroscopic and thermal analysis techniques is employed to confirm the identity and purity of the synthesized urea sulfate.
Physicochemical Properties
| Property | Value |
| Molecular Formula (1:1) | CH₆N₂O₅S |
| Molecular Weight (1:1) | 158.14 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Varies depending on the adduct and purity |
| Density | Approximately 1.508 g/cm³ (at 20 °C) |
| Water Solubility | 50 g/L at 20 °C |
Spectroscopic and Thermal Analysis Data
| Analysis Technique | Expected Results for Urea Sulfate |
| FTIR Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3600 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and S=O stretching from the sulfate group. The N-H and C=O peaks may be shifted compared to pure urea due to hydrogen bonding with the sulfate.[11] |
| ¹H NMR Spectroscopy | A broad singlet for the -NH₂ protons, which may be shifted downfield compared to urea due to protonation or strong hydrogen bonding. The exact chemical shift will depend on the solvent and concentration. |
| ¹³C NMR Spectroscopy | A single peak for the carbonyl carbon, which may be shifted compared to pure urea. |
| TGA/DSC | Thermal analysis will show the melting point and decomposition temperature. The decomposition of urea sulfate will likely occur in multiple stages, with the evolution of ammonia, carbon dioxide, and sulfur oxides.[12][13][14][15] |
| X-ray Diffraction (XRD) | The XRD pattern will provide information about the crystal structure of the urea sulfate adduct, which will be distinct from that of pure urea.[1] |
Research Applications
Protein Denaturation
Urea is a widely used chaotropic agent for studying protein folding and stability. It disrupts the hydrogen bond network of water and interacts directly with the protein backbone and side chains, leading to unfolding.[4] Urea sulfate can also be used in these studies, with the added effect of a low pH environment which can further contribute to denaturation.
Experimental Workflow: Urea-Induced Protein Unfolding
The following is a general workflow for studying protein denaturation using urea, which can be adapted for urea sulfate.
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Prepare a stock solution of the protein in a suitable buffer.
-
Prepare a series of urea solutions of varying concentrations in the same buffer.
-
Mix the protein solution with each urea solution to achieve the desired final urea concentrations.
-
Incubate the samples to allow the unfolding process to reach equilibrium.
-
Measure a signal that is sensitive to protein conformation , such as intrinsic tryptophan fluorescence or circular dichroism (CD) spectroscopy.
-
Plot the change in signal as a function of urea concentration to generate an unfolding curve.
-
Analyze the unfolding curve to determine thermodynamic parameters such as the free energy of unfolding (ΔG°) and the midpoint of the transition (Cm).
Organic Synthesis
Urea and its derivatives are important building blocks in organic synthesis. The acidic nature of urea sulfate allows it to act as a catalyst in certain reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which are of interest in medicinal chemistry.[8][16][17]
Experimental Workflow: Biginelli Reaction Catalyzed by Urea Sulfate
The Biginelli reaction is a one-pot, three-component condensation reaction.
-
Combine an aldehyde, a β-ketoester, and urea in a suitable solvent.
-
Add a catalytic amount of urea sulfate to the reaction mixture.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Isolate the product by filtration , wash with a cold solvent, and purify by recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. US4397675A - Method of producing urea-sulfuric acid reaction products - Google Patents [patents.google.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4879413A - Process for the preparation of a solid adduct of sulfuric acid and urea - Google Patents [patents.google.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. jk-sci.com [jk-sci.com]
- 17. Biginelli Reaction [organic-chemistry.org]
